molecular formula C6H11ClFN B1484173 2-Fluorohex-5-yn-1-amine hydrochloride CAS No. 2098111-64-7

2-Fluorohex-5-yn-1-amine hydrochloride

Cat. No. B1484173
M. Wt: 151.61 g/mol
InChI Key: WNGZHIUNRIYFIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Fluorohex-5-yn-1-amine hydrochloride” is likely a fluorinated alkyne with an amine group, which could be used in various chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable alkyne precursor with a fluorinating agent, followed by the introduction of the amine group .


Molecular Structure Analysis

The molecule likely contains a six-carbon chain with a triple bond (alkyne) at the 5th position, a fluorine atom at the 2nd position, and an amine group (-NH2) at the 1st position .


Chemical Reactions Analysis

As an alkyne, it could undergo typical alkyne reactions such as addition, oxidation, and reduction reactions . The presence of the amine group also allows for reactions typical of amines, such as acylation and alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its molecular structure and the presence of functional groups .

Scientific Research Applications

Fluorescent Labeling and Sensing Applications

  • Fluorogenic Detection of Amines : The study by Jeon et al. (2020) highlights the use of amine-reactive dyes for the fluorogenic detection and labeling of amines, amino acids, and proteins. The significant changes in emission spectra upon conjugation make these dyes, particularly the activated esters of meso-carboxyBODIPY, valuable tools for biological sensing and imaging applications (Jeon et al., 2020).

Synthesis of Fluorinated Organic Compounds

  • Access to Fluorinated Furans : The synthesis of 3-amino-5-fluoroalkylfurans through intramolecular cyclization of fluorovinamides, as described by Plaçais et al. (2021), showcases the potential of fluorinated compounds in creating structurally diverse organic molecules. This method's compatibility with various fluorinated groups underscores the versatility of fluorine chemistry in organic synthesis (Plaçais et al., 2021).

Development of Novel Materials

  • Synthesis of Soluble Fluoro-Polyimides : The work by Xie et al. (2001) involves synthesizing soluble fluoro-polyimides from a fluorine-containing aromatic diamine and aromatic dianhydrides. These materials exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, indicating their potential in advanced material applications, such as in electronics and coatings (Xie et al., 2001).

Drug Discovery and Design

  • Anti-Influenza Virus Activity : A study by Oka et al. (2001) on the synthesis of novel tricyclic compounds with a unique amine moiety shows potential anti-influenza A virus activity, highlighting the role of fluorinated amines in developing new antiviral agents (Oka et al., 2001).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s always important to refer to the relevant safety data sheets for specific compounds .

Future Directions

The future directions for this compound could involve its use in the synthesis of more complex molecules or in various industrial applications .

properties

IUPAC Name

2-fluorohex-5-yn-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN.ClH/c1-2-3-4-6(7)5-8;/h1,6H,3-5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGZHIUNRIYFIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC(CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluorohex-5-yn-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluorohex-5-yn-1-amine hydrochloride
Reactant of Route 2
2-Fluorohex-5-yn-1-amine hydrochloride
Reactant of Route 3
2-Fluorohex-5-yn-1-amine hydrochloride
Reactant of Route 4
2-Fluorohex-5-yn-1-amine hydrochloride
Reactant of Route 5
2-Fluorohex-5-yn-1-amine hydrochloride
Reactant of Route 6
2-Fluorohex-5-yn-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.